molecular formula C25H30N4O B6132263 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

Cat. No. B6132263
M. Wt: 402.5 g/mol
InChI Key: AZQVFEBAHPQBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as DPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DPMP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to exhibit various scientific research applications. It has been reported to be a potent and selective dopamine transporter (DAT) inhibitor, which makes it useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to inhibit the reuptake of norepinephrine and serotonin, which suggests its potential use in studying the role of these neurotransmitters in various diseases.

Mechanism of Action

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synapse. By inhibiting DAT, 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine and amphetamines, which also inhibit DAT.
Biochemical and Physiological Effects:
2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to increase locomotor activity and induce hyperactivity in rats.

Advantages and Limitations for Lab Experiments

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which makes it useful in studying the role of dopamine in various neurological disorders. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is also stable and can be easily synthesized in large quantities. However, 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is also not very selective, as it inhibits the reuptake of norepinephrine and serotonin in addition to dopamine.

Future Directions

There are several future directions for research on 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential direction is to study the long-term effects of 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone on dopamine neurotransmission and behavior. Another direction is to investigate the potential use of 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Finally, further research is needed to develop more selective DAT inhibitors that can be used to study the role of dopamine in various diseases.
In conclusion, 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a potent and selective DAT inhibitor that has been found to exhibit various biochemical and physiological effects. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, including studying its long-term effects and investigating its potential use in the treatment of neurological disorders.

Synthesis Methods

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone can be synthesized using a multistep process starting from 2,6-dichloropyrimidine. The first step involves the reaction of 2,6-dichloropyrimidine with piperazine in the presence of a base to form 2,6-bis(piperazin-1-yl)pyrimidine. This intermediate is then reacted with benzhydryl chloride to form 2-[4-(diphenylmethyl)-1-piperazinyl]-6-(piperazin-1-yl)pyrimidine. Finally, the compound is treated with propylamine and methyl iodide to yield 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone.

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-3-10-22-19(2)26-25(27-24(22)30)29-17-15-28(16-18-29)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,23H,3,10,15-18H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQVFEBAHPQBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.